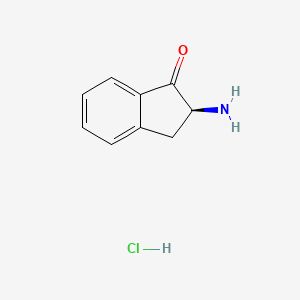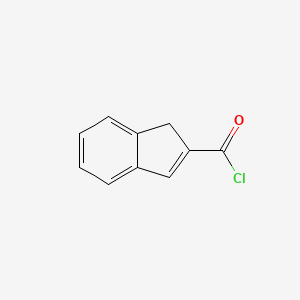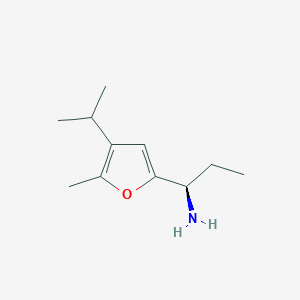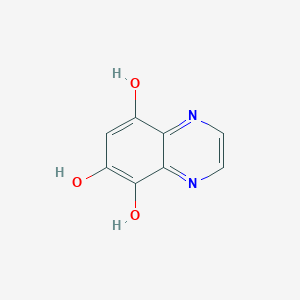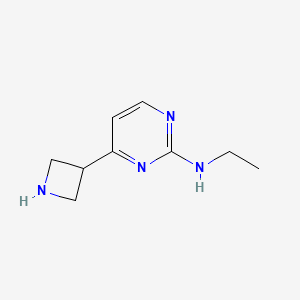
2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C12H17N It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,8-trimethylquinoline with hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This hydrogenation process results in the reduction of the quinoline ring to form the tetrahydroquinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product is achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Substituted tetrahydroquinolines with various functional groups.
科学的研究の応用
2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to enhanced antioxidant defense mechanisms.
類似化合物との比較
5,6,7,8-Tetrahydroquinoline: A structurally related compound with similar chemical properties.
2,4,8-Trimethylquinoline: The unsaturated precursor of 2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.
Uniqueness: this compound is unique due to its specific substitution pattern and partially saturated structure, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
2,4,8-trimethyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h7-8H,4-6H2,1-3H3 |
InChIキー |
ZCQUVMMJCJQPMM-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2=C1N=C(C=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


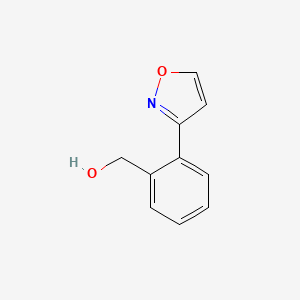


![6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11911480.png)
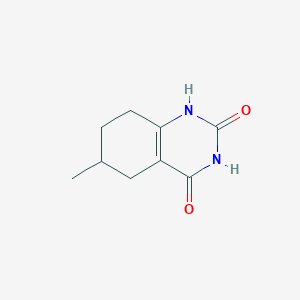
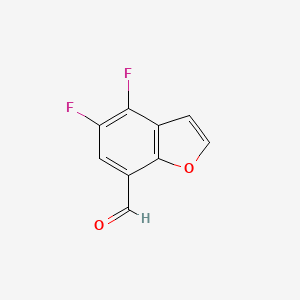
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid](/img/structure/B11911509.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)
